molecular formula C6H10N2OS B13105078 2-((Methoxymethyl)thio)-1-methyl-1H-imidazole

2-((Methoxymethyl)thio)-1-methyl-1H-imidazole

Cat. No.: B13105078
M. Wt: 158.22 g/mol
InChI Key: NARZYKBPLNGAOH-UHFFFAOYSA-N
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Description

2-((Methoxymethyl)thio)-1-methyl-1H-imidazole is a heterocyclic compound that features a sulfur atom bonded to a methoxymethyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methoxymethyl)thio)-1-methyl-1H-imidazole typically involves the reaction of 1-methylimidazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((Methoxymethyl)thio)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((Methoxymethyl)thio)-1-methyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Methoxymethyl)thio)-1-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-imidazole: Lacks the methoxymethylthio group, making it less versatile in certain chemical reactions.

    1-Methyl-2-thioimidazole: Contains a sulfur atom but lacks the methoxymethyl group, affecting its reactivity and applications.

    2-Methoxymethylimidazole:

Uniqueness

2-((Methoxymethyl)thio)-1-methyl-1H-imidazole is unique due to the presence of both the methoxymethyl and thio groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

2-(methoxymethylsulfanyl)-1-methylimidazole

InChI

InChI=1S/C6H10N2OS/c1-8-4-3-7-6(8)10-5-9-2/h3-4H,5H2,1-2H3

InChI Key

NARZYKBPLNGAOH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCOC

Origin of Product

United States

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